molecular formula C18H36O2Si B187352 (1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol CAS No. 147725-62-0

(1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol

Katalognummer: B187352
CAS-Nummer: 147725-62-0
Molekulargewicht: 312.6 g/mol
InChI-Schlüssel: QDFQHDWFYMRCJG-ULQWZQFMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 147725-62-0) is a chiral alcohol featuring a complex bicyclic indene core modified with a tert-butyldimethylsilyl (TBS) ether group. Key properties include:

  • Molecular formula: C₁₈H₃₆O₂Si
  • Average molecular mass: 312.570 g/mol
  • Monoisotopic mass: 312.248457 g/mol
  • Stereochemistry: Five defined stereocenters, with configurations (1S,1S,3aR,4S,7aR) .

The TBS group enhances lipophilicity, making the compound valuable in organic synthesis as a protected intermediate. It is commercially available with >98% purity and is utilized in pharmaceutical research for stereoselective reactions .

Eigenschaften

IUPAC Name

(1S)-1-[(1S,3aR,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2Si/c1-13(19)14-10-11-15-16(9-8-12-18(14,15)5)20-21(6,7)17(2,3)4/h13-16,19H,8-12H2,1-7H3/t13-,14+,15-,16?,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFQHDWFYMRCJG-MRVBUVOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CCCC2O[Si](C)(C)C(C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of Bicyclic Core via Claisen Rearrangement

The octahydroindenyl framework is constructed using a stereoselective Claisen rearrangement. Starting from methyl 4-(tert-butyldimethylsilyloxy)-3-((4S,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)butanoate (12), sodium hydride (NaH) in ethanol induces a-sigmatropic shift, yielding the bicyclic intermediate with 94% efficiency.

Reaction Conditions

  • Catalyst: NaH (60% dispersion in oil)

  • Solvent: Anhydrous ethanol

  • Temperature: 70°C

  • Time: 16 hours

This step establishes the critical C1 and C7a stereocenters through chair-like transition state control.

Oxidation and Ethanol Moiety Installation

Subsequent oxidation of the intermediate allylic alcohol (9) employs selenium dioxide (SeO2) and tert-butyl hydroperoxide (tBuOOH) in dichloromethane at 0°C. The reaction proceeds via a radical mechanism, selectively oxidizing the allylic position to introduce the ethanol functionality.

Optimized Parameters

  • Oxidizing agent: SeO₂ (0.5 equiv), tBuOOH (2 equiv)

  • Solvent: CH₂Cl₂

  • Temperature: 0°C → room temperature

  • Yield: 85% after column purification

The TBS group remains intact under these conditions, demonstrating its stability toward radical intermediates.

Asymmetric Catalytic Reduction Approaches

Biocatalytic Reduction Using Lactobacillus paracasei BD71

Whole-cell biocatalysis offers an alternative route for introducing the (1S)-ethanol configuration. Lactobacillus paracasei BD71 catalyzes the enantioselective reduction of ketone precursors with exceptional stereocontrol.

Biotransformation Protocol

ParameterOptimal Value
pH6.8
Temperature30°C
Agitation Speed150 rpm
Substrate Loading5 g/L
Conversion93%
ee>99% (S)

This method achieves gram-scale production (5.24 g) with 93% isolated yield, surpassing chemical methods in enantiomeric purity.

Green Chemistry Innovations

CatalystTimeYield (%)
2-HEAF1 min98
Di-Fo5 min25
TBB48 h25

The ionic liquid's dual acid-base character facilitates rapid reaction kinetics while eliminating volatile organic solvent use.

Stereochemical Control Mechanisms

Transition State Modeling

Density functional theory (DFT) calculations of the Claisen rearrangement pathway reveal a boat-like transition state that enforces the (1S,3aR,7aR) configuration. Key stabilizing interactions include:

  • Hyperconjugation between the developing π-bond and σ*(C-O) orbital

  • van der Waals contacts between TBS groups and the methyl substituent

This model explains the observed 19:1 diastereomeric ratio in favor of the desired stereoisomer.

Industrial-Scale Considerations

Process Intensification Strategies

Combining enzymatic reduction with continuous flow chemistry addresses scalability challenges:

  • Immobilized Biocatalyst : L. paracasei BD71 cells encapsulated in calcium alginate beads maintain 85% activity over 15 batches.

  • In-line Product Removal : Simulated moving bed chromatography coupled with distillation achieves 99.5% purity.

  • TBS Deprotection : Fluoride-free cleavage using K₂CO₃ in methanol/water (9:1) prevents silicon waste generation.

Analyse Chemischer Reaktionen

(1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like Jones reagent or potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, leading to the formation of different derivatives.

    Hydrolysis: The silyl ether group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Wissenschaftliche Forschungsanwendungen

Protecting Group in Synthesis

The TBDMS group is widely utilized to protect hydroxyl groups during chemical reactions. Its hydrolytic stability allows for the selective protection of alcohols without interfering with other functional groups. This property is particularly advantageous in multi-step syntheses where the selective deprotection of hydroxyl groups is required.

Key Studies:

  • A study highlighted the effectiveness of TBDMS ethers in complex synthetic pathways, demonstrating high yields and selectivity during deprotection reactions using sodium tetrachloroaurate(III) as a catalyst .
  • Research indicates that TBDMS ethers can be selectively cleaved in the presence of other protecting groups, allowing for efficient synthesis of complex molecules .

Deprotection Strategies

Various methods have been developed for the deprotection of TBDMS ethers. These methods are crucial for regenerating the free alcohol after synthesis.

Notable Techniques:

  • Catalytic Deprotection: Sodium tetrachloroaurate(III) catalyzed deprotection has shown to yield high purity alcohols from TBDMS ethers under mild conditions .
  • Acidic Conditions: Mild acidic conditions can also facilitate the cleavage of TBDMS groups, making it a versatile option for chemists .

Case Study 1: Synthesis of Complex Natural Products

In one notable case, researchers utilized TBDMS-protected intermediates in the total synthesis of complex natural products. The stability of the TBDMS group allowed for multiple reaction steps without degradation or unwanted side reactions. The final product was obtained with excellent yields and purity, showcasing the effectiveness of using TBDMS ethers in synthetic routes involving sensitive functional groups.

Case Study 2: Pharmaceutical Applications

TBDMS ethers have been employed in pharmaceutical chemistry for the synthesis of bioactive compounds. The ability to protect hydroxyl groups while allowing other functional groups to remain reactive has facilitated the development of new therapeutic agents. For instance, synthetic routes incorporating TBDMS-protected intermediates have led to improved yields and reduced reaction times in drug development processes.

Wirkmechanismus

The mechanism of action of (1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The silyl ether group can undergo hydrolysis, releasing the active alcohol form, which can then participate in various biochemical pathways. The compound’s chiral centers also play a crucial role in its binding affinity and specificity towards different molecular targets .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

The following compounds share structural motifs with the target molecule but differ in functional groups, stereochemistry, or substituents:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Functional Differences vs. Target Compound
Oplopanone (1911-78-0) C₁₅H₂₆O₂ 238.37 Hydroxyl, isopropyl, ketone Lacks TBS group and ethanol moiety; increased polarity
884488-07-7 C₁₇H₃₀O₃ 282.42 3-Hydroxy-3-methylbutoxy group Replaces TBS with hydroxyl-containing ether; lower MW
64190-52-9 Not Provided ~280 (estimated) Hydroxypropan-2-yl, hydroxyl Polar substituents; reduced steric bulk vs. TBS
Complex diol (CAS: N/A) C₂₇H₄₄O₃ 428.63 Multiple hydroxyls, extended alkyl chain Larger size; distinct stereochemical arrangement
Bis-TBS analog (CAS: N/A) C₃₃H₆₂O₄Si₂ 615.10 Dual TBS groups, methylheptanol chain Higher lipophilicity and molecular weight

Research Findings on Functional Group Impact

Lipophilicity and Bioavailability :

  • The TBS group in the target compound significantly increases logP compared to hydroxyl-containing analogs (e.g., 884488-07-7), enhancing membrane permeability but reducing aqueous solubility .
  • Bis-TBS analogs (e.g., ) exhibit even greater hydrophobicity, limiting their utility in biological systems despite improved synthetic stability.

Stereochemical Influence: Minor stereochemical variations (e.g., 64190-52-9 vs. target compound) drastically alter metabolic stability. For example, hydroxypropan-2-yl substitution in 64190-52-9 increases susceptibility to oxidative degradation .

Biological Activity: Oplopanone (1911-78-0) lacks antiviral activity observed in TBS-containing derivatives, highlighting the role of the silyl ether in target engagement . Gene cluster analyses (e.g., Pseudomonas BGCs) suggest that even structurally similar terpenoids can diverge in biosynthetic pathways, yielding distinct secondary metabolites .

Data-Driven Insights

Table 2: Key Physicochemical Properties

Property Target Compound Oplopanone 884488-07-7 Bis-TBS Analog
logP 5.2 2.8 3.1 7.9
Water Solubility Insoluble Slightly soluble Soluble Insoluble
Synthetic Utility High Moderate Low High

Biologische Aktivität

The compound (1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol , identified by its CAS number 152517-44-7 , is a complex organic molecule featuring a tert-butyldimethylsilyl (TBDMS) protecting group. This compound has garnered interest in organic synthesis and medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C38H70O4Si2C_{38}H_{70}O_{4}Si_{2}, with a molecular weight of approximately 647.14 g/mol . The presence of the TBDMS group enhances the stability and reactivity of the hydroxyl functional group within the molecule, making it a valuable intermediate in various synthetic pathways.

Structural Representation

 1S 1 1S 3aR 7aR 4 tert butyldimethylsilyloxy 7a methyloctahydro 1H inden 1 yl ethanol\text{ 1S 1 1S 3aR 7aR 4 tert butyldimethylsilyloxy 7a methyloctahydro 1H inden 1 yl ethanol}

Overview

The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties, including anti-inflammatory, antimicrobial, and potential anticancer activities.

Pharmacological Studies

  • Anti-inflammatory Activity :
    • A study demonstrated that derivatives of compounds containing the TBDMS group exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that similar compounds may possess anti-inflammatory properties due to their ability to modulate immune responses.
  • Antimicrobial Properties :
    • Research indicated that certain silyl ethers have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.
  • Anticancer Potential :
    • Preliminary investigations into the anticancer effects of related compounds showed promising results in inhibiting cancer cell proliferation in vitro. The exact mechanism remains under investigation but may involve apoptosis induction and cell cycle arrest.

Case Study 1: Synthesis and Biological Evaluation

A recent synthesis of this compound was reported where its biological activity was assessed against specific cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanisms

A study focusing on the anti-inflammatory mechanisms revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This underscores its potential therapeutic applications in inflammatory diseases.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AntimicrobialEffective against bacterial strains
AnticancerDose-dependent inhibition of cell growth

Table 2: Synthesis Pathways

Reaction StepReagents/ConditionsYield (%)
TBDMS protectionTBDMS-Cl, imidazole, DMFHigh
DeprotectionTBAF (Tetra-n-butylammonium fluoride)Good
OxidationTPAP/NMOModerate

Q & A

Basic: What synthetic strategies are effective for constructing the tert-butyldimethylsilyl (TBS)-protected indenol core?

Answer:
The TBS-protected indenol scaffold is synthesized via stereoselective oxidation and protection of hydroxyl groups. For example, AD-mix α or β (a chiral Sharpless oxidation system) is used to install hydroxyl groups with defined stereochemistry under cold conditions (0°C), followed by TBS protection using tert-butyldimethylsilyl chloride in anhydrous THF . Purification via silica gel column chromatography with hexane/ethyl acetate gradients ensures high yields (>85%). Key intermediates are validated using 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm regiochemistry .

Advanced: How can stereochemical integrity be maintained during fluorination or side-chain functionalization?

Answer:
Electrophilic fluorination (e.g., Selectfluor®) in aprotic solvents (e.g., DCM) at −78°C minimizes racemization. For stereoselective fluorination on the vitamin D-like side chain, chiral auxiliaries (e.g., oxazolidinones) guide fluorine placement, achieving >90% diastereomeric excess . Post-reaction, TBS deprotection with HF-pyridine in methanol (0°C, 2 h) retains configuration, confirmed by NOESY correlations .

Basic: What analytical methods are critical for confirming structural and stereochemical purity?

Answer:

  • NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 2D-COSY/HMBC resolve stereochemistry and verify TBS group integration (δ 0.8–1.1 ppm for tert-butyl protons) .
  • HRMS : Validates molecular formula (e.g., [M + Na]+ with <2 ppm error) .
  • IR : Confirms hydroxyl group absence post-TBS protection (loss of O–H stretch at 3200–3600 cm1^{-1}) .

Advanced: How do fluorinated derivatives impact metabolic stability compared to hydroxylated analogs?

Answer:
Fluorination at terminal positions (e.g., C24/C26) reduces CYP24A1-mediated catabolism. In vitro assays show 24-fluoro analogs exhibit 3-fold longer half-life in hepatic microsomes than hydroxylated counterparts. Stability is assessed via LC-MS monitoring of metabolite formation (e.g., 24-oxo derivatives) .

Basic: What solvent systems optimize purification of silylated intermediates?

Answer:
Hexane/ethyl acetate (8:2 to 6:4) effectively separates TBS-protected intermediates on silica gel. For polar byproducts (e.g., diols), dichloromethane/methanol (95:5) is used. Recovery rates exceed 90% with <5% impurity by HPLC .

Advanced: How to resolve discrepancies in 19F^{19}\text{F}19F NMR data for fluorinated derivatives?

Answer:
Discrepancies arise from dynamic conformational exchange. Low-temperature 19F^{19}\text{F} NMR (−40°C in CD2_2Cl2_2) "freezes" rotamers, splitting singlets into doublets (J ≈ 12 Hz). DFT calculations (B3LYP/6-31G*) corroborate observed coupling constants .

Basic: What catalytic systems enable efficient deprotection of TBS groups without side reactions?

Answer:
HF-pyridine (0.5 equiv, 0°C, 2 h in MeOH) selectively removes TBS groups while preserving acid-sensitive functionalities (e.g., epoxides). For acid-labile substrates, TBAF (1 M in THF) at 25°C for 12 h is preferred .

Advanced: How to evaluate the antiproliferative activity of analogs in cancer cell lines?

Answer:
MTT assays (72 h exposure, IC50_{50} determination) in MCF-7 or HT-29 cells. Co-treatment with 1,25-dihydroxyvitamin D3_3 (10 nM) identifies synergy via Calcusyn software. Flow cytometry (PI/Annexin V staining) quantifies apoptosis induction .

Basic: What precautions are necessary for handling silyl ether intermediates?

Answer:

  • Store under argon at −20°C to prevent hydrolysis.
  • Use anhydrous solvents (e.g., molecular sieves in THF).
  • Avoid protic solvents during reactions to minimize premature deprotection .

Advanced: How to design analogs resistant to enzymatic oxidation at C25/C26?

Answer:
Introducing geminal difluorines at C26 (e.g., 26,26-difluoro derivatives) blocks CYP27A1-mediated hydroxylation. Docking simulations (AutoDock Vina) optimize fluorine placement to disrupt substrate-enzyme hydrogen bonding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.